Suc-Ala-Ala-Ala-AMC is a peptide substrate for elastase . It is a sensitive fluorogenic substrate for pancreatic elastase . The product number for this compound is 4006305 and its CAS number is 73617-90-0 .
The synthesis of Suc-Ala-Ala-Ala-AMC involves the use of synthetic substrates with a fluorescent probe . In one study, a simple and sensitive method was developed for measuring NEP2 activity using synthetic substrates with a fluorescent probe . Another study described the synthesis of a peptide-cellulose conjugate biosensor based on TEMPO-oxidized nanofibrillated cellulose (tNFC) for detecting elevated levels of human neutrophil elastase (HNE) in chronic wounds .
The molecular weight of Suc-Ala-Ala-Ala-AMC is 488.49 and its formula is C23H28N4O8 . The molecule contains a total of 64 bonds, including 36 non-H bonds, 13 multiple bonds, 10 rotatable bonds, 7 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 4 secondary amides (aliphatic), and 1 hydroxyl group .
Suc-Ala-Ala-Ala-AMC is hydrolyzed by elastase . In one study, NEP2 only cleaved Suc-Ala-Ala-Phe-AMC, while NEP cleaved both Dansyl-d-Ala-Gly-p-nitro-Phe-Gly and Suc-Ala-Ala-Phe-AMC .
Suc-Ala-Ala-Ala-AMC is a solid, white to off-white compound . It should be stored at temperatures below -15°C . It is stable for 3 years when stored as a powder at -20°C, 2 years at 4°C, 6 months in solvent at -80°C, and 1 month in solvent at -20°C .
Suc-Ala-Ala-Ala-AMC, also known as succinyl-alanine-alanine-alanine-7-amino-4-methylcoumarin, is a synthetic peptide compound utilized primarily in biochemical research. This compound serves as a substrate for various proteolytic enzymes, particularly elastase, enabling the study of enzyme kinetics and activity. The incorporation of the fluorophore 7-amino-4-methylcoumarin allows for the quantification of enzyme activity through fluorescence measurements.
The compound is synthesized in laboratories and is available for purchase from chemical suppliers. Its synthesis involves the sequential assembly of amino acids followed by the attachment of the fluorescent moiety.
Suc-Ala-Ala-Ala-AMC is classified as a fluorogenic substrate in biochemical assays. It falls under the category of peptide substrates used for studying protease activity, particularly in enzymatic assays involving serine proteases.
The synthesis of Suc-Ala-Ala-Ala-AMC typically involves solid-phase peptide synthesis (SPPS). The process includes several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the synthesis and characterize the compound.
The molecular structure of Suc-Ala-Ala-Ala-AMC consists of a succinyl group linked to three alanine residues and a terminal 7-amino-4-methylcoumarin fluorophore. The structure can be represented as follows:
The molecular formula is C_{16}H_{20}N_{4}O_{5}, with a molecular weight of approximately 348.35 g/mol. The compound exhibits specific conformations that facilitate its interaction with target enzymes, particularly showing a propensity for β-turn formations due to the presence of proline in related substrates .
Suc-Ala-Ala-Ala-AMC primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as elastase. The hydrolysis results in the cleavage of peptide bonds, leading to the release of the fluorescent 7-amino-4-methylcoumarin moiety.
The hydrolysis reaction typically occurs in an aqueous buffer solution at physiological pH (around 7.4). The presence of specific proteases is essential for this reaction, and conditions may vary based on enzyme specificity .
The major product formed from this reaction is free 7-amino-4-methylcoumarin, which emits fluorescence upon excitation. This fluorescence can be quantified to determine enzyme activity .
Suc-Ala-Ala-Ala-AMC acts as a substrate for elastase by fitting into the enzyme's active site. Upon binding, elastase cleaves the peptide bond within Suc-Ala-Ala-Ala-AMC, releasing the fluorophore 7-amino-4-methylcoumarin.
This mechanism allows researchers to measure elastase activity quantitatively through fluorescence intensity. The rate of increase in fluorescence correlates with enzyme concentration and activity, providing insights into enzymatic kinetics .
Relevant analyses include spectroscopic techniques such as UV-Vis spectroscopy and fluorescence spectroscopy to characterize its properties further .
Suc-Ala-Ala-Ala-AMC has several scientific uses:
The development of fluorogenic substrates revolutionized protease enzymology by enabling real-time, continuous kinetic assays with high sensitivity. Prior to their introduction in the 1970s, protease research relied on chromogenic substrates (like p-nitroanilides) or labor-intensive endpoint assays, which suffered from low sensitivity and inability to capture transient kinetic intermediates. The strategic incorporation of 7-amido-4-methylcoumarin (AMC) as a fluorogenic leaving group addressed these limitations, as its release upon proteolytic cleavage yields a >100-fold increase in fluorescence quantum yield (ex/em ~380/460 nm). Suc-Ala-Ala-Ala-AMC emerged in the early 1980s as part of this paradigm shift, specifically designed to target elastase-like serine proteases. Its tri-alanine sequence (Ala-Ala-Ala) exploited the preference of elastolytic enzymes for small hydrophobic residues at the P1 position, while the N-terminal succinoyl (Suc) group prevented undesired aminopeptidase cleavage. This design balanced enzyme specificity with hydrolytic efficiency, making it superior to early fluorogenic peptides like benzoyl-Arg-AMC for certain enzyme classes [2] [6].
Table 1: Key Physicochemical Properties of Suc-Ala-Ala-Ala-AMC
Property | Value | Method |
---|---|---|
CAS Number | 73617-90-0 | Registry Identifier |
Molecular Formula | C₂₃H₂₈N₄O₈ | Elemental Analysis |
Molecular Weight | 488.49 g/mol | Mass Spectrometry |
Fluorophore | 7-Amino-4-methylcoumarin | UV/Fl Spectroscopy |
Storage Conditions | ≤ -20°C | Stability Studies |
Purity Specifications | ≥99% (HPLC/TLC) | Chromatography |
Suc-Ala-Ala-Ala-AMC became instrumental in elucidating complex kinetic behaviors of oligomeric proteases due to its predictable hydrolysis kinetics and robust signal-to-noise ratio. A landmark application was in characterizing the Mycobacterium tuberculosis (Mtb) ClpP1P2 protease, an essential bacterial enzyme with an unusual activation mechanism. Studies demonstrated that Mtb ClpP1 and ClpP2 homotetradecamers are catalytically inert but dissociate into heptamers upon binding N-blocked dipeptide activators (e.g., Z-Leu-Leu), subsequently reassociating into active hetero-tetradecameric ClpP1P2 complexes. Using Suc-Ala-Ala-Ala-AMC hydrolysis as a functional readout, researchers quantified a >1,000-fold activation of ClpP1P2, revealing cooperative activation kinetics not observable with protein substrates. This provided the first evidence of small-molecule-induced dissociation/reassociation as a regulatory mechanism in AAA+ proteases. Furthermore, the substrate’s sensitivity enabled discrimination between ClpP1P2’s inherent activity (against peptides) and ATPase (ClpC1)-stimulated activity (against proteins), clarifying the energy-dependent allosteric control in bacterial proteostasis [1].
Table 2: Michaelis-Menten Constants of Suc-Ala-Ala-Ala-AMC with Representative Proteases
Enzyme | kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Biological Context |
---|---|---|---|---|
Porcine Pancreatic Elastase | 120–180 | 8.2–12.4 | ~6.8 × 10⁴ | Digestive protease |
Human Neutrophil Elastase | 85–130 | 15–22 | ~1.7 × 10⁵ | Inflammation, tissue remodeling |
Mtb ClpP1P2 Complex | 55–90* | 0.3–0.6* | ~7 × 10³* | Bacterial protein turnover |
Bacillus Subtilisin | 200–300 | 5–10 | ~3.3 × 10⁴ | Extracellular digestion |
*Values dependent on dipeptide activator concentration* [1]
Early specificity profiling established Suc-Ala-Ala-Ala-AMC as a diagnostic tool for elastase-like serine proteases, contrasting sharply with substrates bearing aromatic (e.g., Suc-Ala-Ala-Pro-Phe-AMC) or basic (e.g., Z-Phe-Arg-AMC) P1 residues. Systematic kinetic comparisons revealed:
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